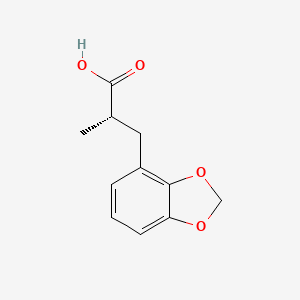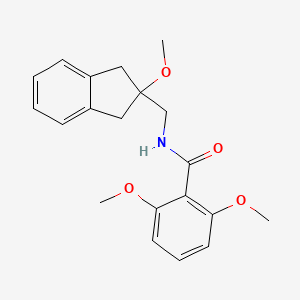![molecular formula C20H22ClN3O5 B2413604 1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene CAS No. 478048-96-3](/img/structure/B2413604.png)
1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene” is a chemical substance that can be purchased from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a chloroanilino group, a carbonyl group, an imino group, a dimethylbutoxy group, and a nitrobenzene group .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Schiff base ligands containing azo groups, similar in structure to the specified compound, have been synthesized and characterized for their magnetic properties and biological activity, providing insights into their potential applications in material science and biology (Ahmadi & Amani, 2012).
Magnetic Resonance Spectroscopy Studies
- Studies on substituted anisoles, which share structural similarities with the compound, have explored their chemical shifts in magnetic resonance spectroscopy. This research contributes to understanding the electronic structure and resonance behaviors of such compounds (Pandiarajan et al., 1994).
Potential in Polymer Science
- Compounds with structural features similar to the specified chemical have been used to understand the intra- and intermolecular interactions in polymers, contributing to the development of new polymeric materials (Walczak et al., 2008).
Kinetic Studies in Organic Chemistry
- Kinetic studies of similar nitrobenzene derivatives have been conducted to understand their reactivity and interaction with other chemicals, which is crucial for synthetic organic chemistry (Nose & Kovač, 2007).
Corrosion Inhibition
- Research on cationic Schiff surfactants, structurally related to the specified compound, shows their potential as corrosion inhibitors, which is significant for materials science and engineering (Tawfik, 2015).
Catalysis
- Studies on molecules with oxygen functional groups, similar to the target compound, have been used to catalyze chemical reactions, particularly in the reduction of nitrobenzene, highlighting their potential in catalysis (Wu et al., 2014).
Anti-Tumor Potential
- Certain derivatives of nitrobenzene have been investigated for their potential as anti-tumor agents, suggesting a possible avenue for pharmaceutical research (Dabbagh et al., 2004).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the search results. It’s possible that the compound could have various effects depending on the context, such as in a biological or chemical reaction system.
Safety and Hazards
Propiedades
IUPAC Name |
[(E)-[3,3-dimethyl-1-(4-methyl-2-nitrophenoxy)butan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O5/c1-13-8-9-17(16(10-13)24(26)27)28-12-18(20(2,3)4)23-29-19(25)22-15-7-5-6-14(21)11-15/h5-11H,12H2,1-4H3,(H,22,25)/b23-18- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDSIXKOGJGVOR-NKFKGCMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=NOC(=O)NC2=CC(=CC=C2)Cl)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC/C(=N/OC(=O)NC2=CC(=CC=C2)Cl)/C(C)(C)C)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)-3,3-dimethylbutoxy]-4-methyl-2-nitrobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-formylbenzoate](/img/structure/B2413524.png)
![(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2413525.png)
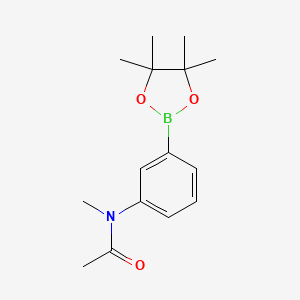

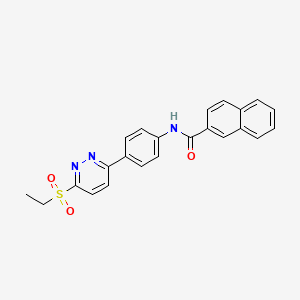
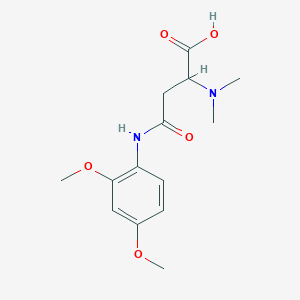
![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B2413534.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2413535.png)
![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea](/img/structure/B2413538.png)
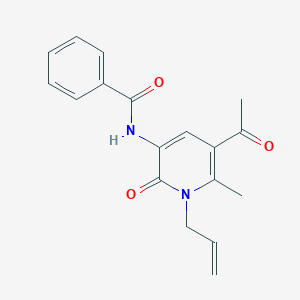
![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)
